molecular formula C28H40O6 B139461 Macrocarpal L CAS No. 327601-97-8

Macrocarpal L

Cat. No. B139461
CAS RN: 327601-97-8
M. Wt: 472.6 g/mol
InChI Key: HWFSHYBHNVCQPE-XRTAJGAOSA-N
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Description

Macrocarpal L is a sesquiterpenoid . It is structurally characterized by isopentyl phioroglucinol dialdehyde fused to various sesquiterpene skeletons .


Synthesis Analysis

The first stereoselective total synthesis of macrocarpal-C, which is structurally similar to this compound, has been described . The synthesis involved an efficient coupling of the aromatic side-chain unit with enone, prepared from commercially available and inexpensive (+)-3-carene . The ZnCl_2 mediated coupling reaction of the side-chain unit with silyl dienol ether gave the desired products .


Molecular Structure Analysis

The molecular formula of this compound is C28H40O6 . The InChI and SMILES strings provide a textual representation of the molecule structure .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 472.6 g/mol . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors . Its XLogP3-AA is 6.4 .

Scientific Research Applications

Antifungal Properties

Macrocarpal L, extracted from Eucalyptus globulus, has been identified as a major antifungal component. Its efficacy against Trichophyton mentagrophytes, a causative agent of tinea pedis, has been demonstrated. The antifungal mechanism of this compound involves increasing fungal membrane permeability, intracellular reactive oxygen species production, and inducing apoptosis via DNA fragmentation (Wong et al., 2015).

Semisynthesis and Structural Modification

Research has also focused on the semisynthesis of macrocarpal C from this compound. This process involves selective dehydration, highlighting the potential for creating structurally varied macrocarpals with enhanced biological properties (Alliot et al., 2013).

Effects on Periodontopathic Bacteria

This compound shows antibacterial activity against periodontopathic bacteria, especially Porphyromonas gingivalis. This activity includes inhibition of bacterial growth, Arg- and Lys-specific proteinases, and reduced binding of bacteria to saliva-coated hydroxyapatite beads. These properties suggest this compound as a potential agent in preventing periodontal disease (Nagata et al., 2006).

Antimicrobial Compounds in Pergidae sp.

In addition to eucalyptus, this compound has been isolated from Pergidae sp., an Australian sawfly. Identified as macrocarpal M, this compound demonstrates significant antimicrobial activity, offering insights into the diverse sources and applications of macrocarpal compounds (Yin et al., 2013).

Inhibition of Colorectal Cancer Growth

Research has shown that this compound, identified as macrocarpal I, can inhibit colorectal cancer growth. Its effects include inhibiting cell proliferation, colony formation, and promoting apoptosis. The study suggests macrocarpal I as a promising therapeutic compound for advanced colorectal cancer treatment (Qi et al., 2020).

Dipeptidyl Peptidase 4 Inhibition

This compound, particularly macrocarpal C, has been found to inhibit dipeptidyl peptidase 4 (DPP-4), a target for type-2 diabetes treatment. The inhibitory activity suggests potential applications in managing diabetes mellitus (Kato et al., 2017).

Biochemical Analysis

Biochemical Properties

Macrocarpal L is a sesquiterpenoid, characterized by a phloroglucinol dialdehyde structure . It is soluble in organic solvents and exhibits biological activities such as antibacterial, anti-inflammatory, and antioxidant properties . It interacts with various biomolecules, contributing to its role in biochemical reactions .

Cellular Effects

This compound influences various types of cells and cellular processes. For instance, it has been found to have effects on human podocytes . It inhibits the binding of anti-PLA2R IgG to podocytes and reduces cellular injuries . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It is composed of a phloroglucinol dialdehyde and diterpene, having a 3-membered ring, a 5-membered ring, and a 7-membered ring . This structure allows it to exert its effects, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, separate O3 treatments led to stronger correlations among the concentrations of this compound and other macrocarpals in leaves at different recovery times . This suggests that this compound has a certain degree of stability and may have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it is known to play a role in the metabolic responses to O3 and wounding stresses in Eucalyptus globulus leaves

properties

IUPAC Name

5-[(1R)-1-[(1aS,3aS,4S,7R,7aR,7bS)-7-hydroxy-1,1,3a,7-tetramethyl-1a,2,3,4,5,6,7a,7b-octahydrocyclopropa[a]naphthalen-4-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O6/c1-14(2)11-15(20-23(32)16(12-29)22(31)17(13-30)24(20)33)18-8-10-28(6,34)25-21-19(26(21,3)4)7-9-27(18,25)5/h12-15,18-19,21,25,31-34H,7-11H2,1-6H3/t15-,18+,19+,21+,25-,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFSHYBHNVCQPE-XRTAJGAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1CCC(C2C1(CCC3C2C3(C)C)C)(C)O)C4=C(C(=C(C(=C4O)C=O)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]([C@@H]1CC[C@@]([C@H]2[C@]1(CC[C@H]3[C@@H]2C3(C)C)C)(C)O)C4=C(C(=C(C(=C4O)C=O)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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